

An In-depth Technical Guide to the Synthesis and Characterization of Elacestrant-d4

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Compound of Interest

Compound Name: Elacestrant-d4

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This technical guide provides a comprehensive overview of the synthesis and characterization of **Elacestrant-d4**, a deuterated isotopologue of the selective estrogen receptor degrader (SERD), Elacestrant. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmaceutical analysis.

Introduction

Elacestrant (Orserdu®) is a non-steroidal, orally bioavailable SERD approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3][4] It functions as an antagonist of the estrogen receptor alpha (ER α), binding to the receptor and inducing its degradation through the proteasomal pathway.[5][6] This dual mechanism inhibits estrogen-driven tumor growth and is effective against cancers with ESR1 mutations that confer resistance to other endocrine therapies.[1][5][7]

Elacestrant-d4 is a deuterated version of Elacestrant, primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Elacestrant concentrations in biological matrices.[8][9] The strategic incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from the non-deuterated parent drug, while maintaining nearly identical chemical and biological properties.[10]

Synthesis of Elacestrant-d4

The synthesis of **Elacestrant-d4** involves the strategic incorporation of four deuterium atoms into the Elacestrant molecule. This is typically achieved by using deuterated precursors or reagents during the synthetic process.^[11] The deuterium atoms are specifically located on the tetrahydronaphthalene ring and the methoxyphenyl group.^[11]

General Synthetic Strategy

The core approach to synthesizing **Elacestrant-d4** involves a multi-step process where key deuterated building blocks are assembled.^[11] This ensures high isotopic purity and minimizes isotopic scrambling. The strategies include:

- **Deuteration of Precursors:** Utilizing deuterated reagents to synthesize key intermediates, such as deuterated methoxyphenyl precursors and deuterated tetrahydronaphthalene derivatives.^[11]
- **Coupling Reactions:** Assembling the deuterated fragments through a series of coupling and condensation reactions to construct the final molecular structure.^[11]
- **Stereoselective Control:** Employing stereoselective reactions, such as the addition of an arylmagnesium reagent to a ketone, to achieve the desired diastereoselectivity of the final compound.^[11] A gram-scale synthesis of the parent compound, (+)-elacestrant, has been reported in 7 steps with a 43% overall yield, highlighting an efficient pathway that can be adapted for the deuterated version.^[12]

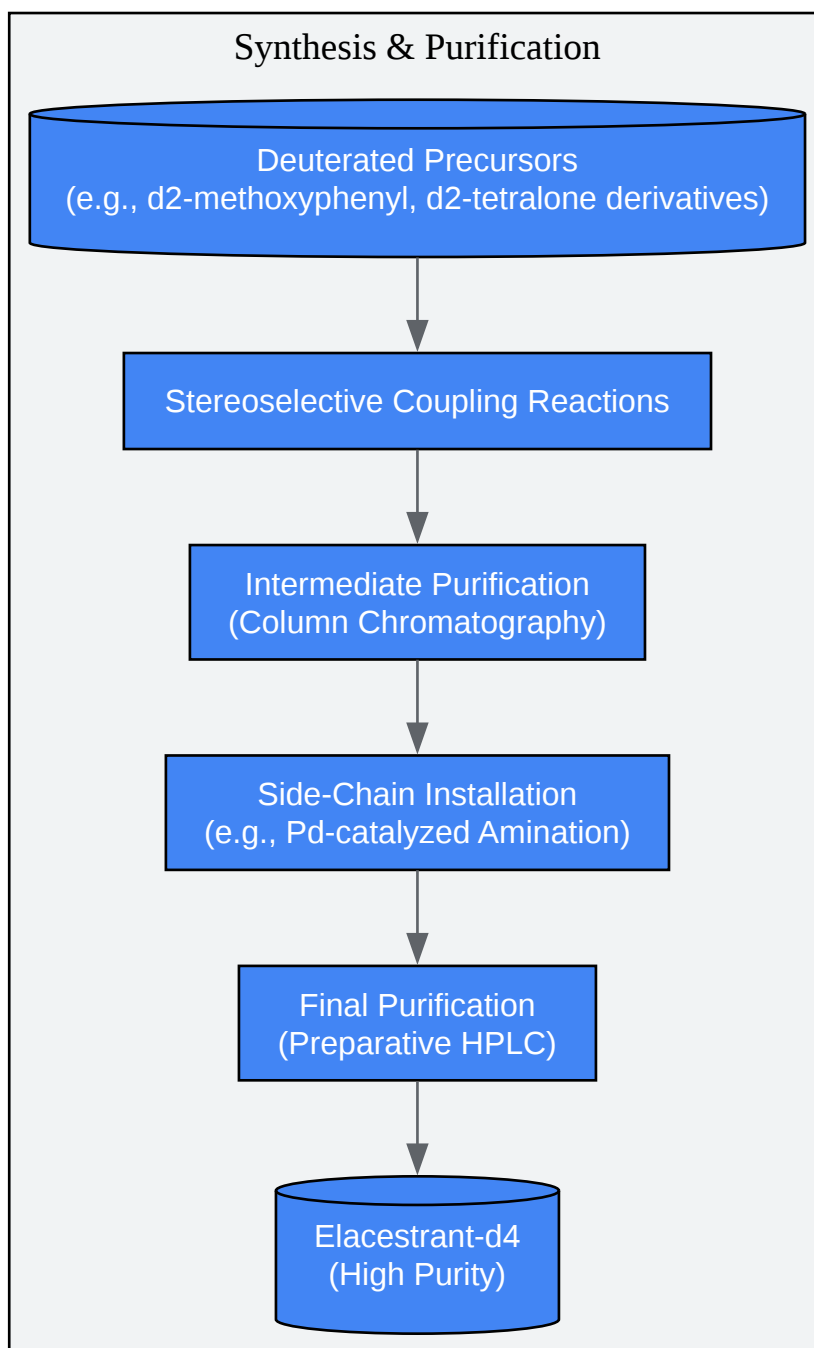
Experimental Protocol (Generalized)

The following protocol outlines a generalized workflow for the synthesis of **Elacestrant-d4**, based on established chemical principles for the parent compound.

- **Preparation of Deuterated Intermediates:** Synthesize a deuterated tetralone intermediate and a deuterated arylmagnesium bromide reagent using commercially available deuterated starting materials.
- **Grignard Reaction:** React the deuterated tetralone with the deuterated arylmagnesium bromide in an appropriate aprotic solvent (e.g., THF) under anhydrous conditions to form a

tertiary alcohol intermediate with high diastereoselectivity.

- Purification: Purify the resulting alcohol intermediate using column chromatography (e.g., silica gel) to isolate the desired diastereomer.
- Amination: Introduce the side chain via a late-stage palladium-catalyzed C-N coupling reaction between the purified intermediate and the appropriate amine.[\[12\]](#)
- Final Deprotection/Modification: If protecting groups are used during the synthesis, perform a final deprotection step to yield **Elacestrant-d4**.
- Final Purification: Purify the final product using high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.
- Structure Confirmation: Confirm the structure and deuterium incorporation using NMR and mass spectrometry.



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A generalized workflow for the synthesis of **Elacestrant-d4**.

Characterization of Elacestrant-d4

Comprehensive characterization is essential to confirm the identity, purity (chemical and isotopic), and structural integrity of the synthesized **Elacestrant-d4**.^[11] This involves a

combination of chromatographic and spectroscopic techniques.

Analytical Methodologies

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a primary tool for assessing the chemical purity of **Elacestrant-d4**, separating it from any non-deuterated Elacestrant, synthetic intermediates, or other impurities.[\[11\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry is critical for confirming the molecular weight and isotopic composition of **Elacestrant-d4**.[\[11\]](#) Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is commonly used.[\[11\]](#) Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns.[\[11\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^2H NMR are used to confirm the successful and specific incorporation of deuterium atoms. The absence of proton signals at the expected deuterated positions in the ^1H NMR spectrum is a key indicator.[\[11\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **Elacestrant-d4** and its non-deuterated counterpart.

Table 1: Physicochemical and Mass Spectrometry Data

Parameter	Elacestrant	Elacestrant-d4	Reference
Chemical Formula	$\text{C}_{30}\text{H}_{38}\text{N}_2\text{O}_2$	$\text{C}_{30}\text{H}_{34}\text{D}_4\text{N}_2\text{O}_2$	[11]
Molecular Weight	458.64 g/mol	462.66 g/mol	[11]
$[\text{M}+\text{H}]^+$ (m/z)	459.35	463.37	[9] [11]

| $[\text{M}+\text{H}-\text{H}_2\text{O}]^+$ (m/z) | Not specified | 445.36 |[\[11\]](#) |

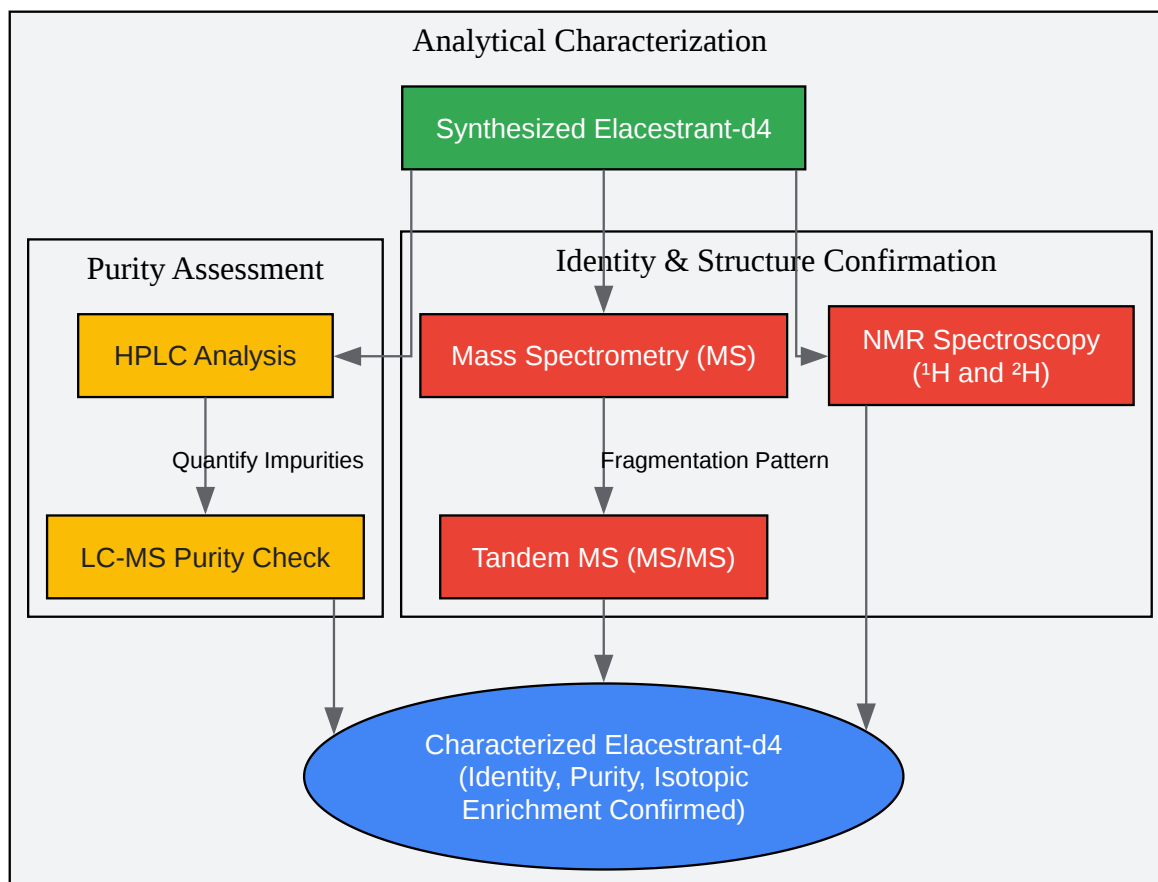
Table 2: Biological Activity of Elacestrant

Parameter	Value	Cell Line/Target	Reference
IC ₅₀ (ER α)	48 nM	Estrogen Receptor α	[8][10][13][14]
IC ₅₀ (ER β)	870 nM	Estrogen Receptor β	[8][10][13][14]
Selectivity (ER α vs ER β)	18-fold	-	

| EC₅₀ (ESR1 Inhibition) | 0.6 nM (48h) | MCF-7 cells [[15]] |

Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation: Prepare a stock solution of **Elacestrant-d4** in a suitable organic solvent (e.g., DMSO).[10] Serially dilute the stock solution to create calibration standards.
- Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer (e.g., Sciex 5000) with an ESI source in positive ion mode.[9]
- Data Acquisition: Monitor the specific ion dissociation transitions for **Elacestrant-d4** (m/z 463.35 → 272.23) and, if present, Elacestrant (m/z 459.35 → 268.15).[9]
- Data Analysis: Integrate the peak areas to determine the purity and concentration of **Elacestrant-d4**.



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A workflow for the analytical characterization of **Elacestrant-d4**.

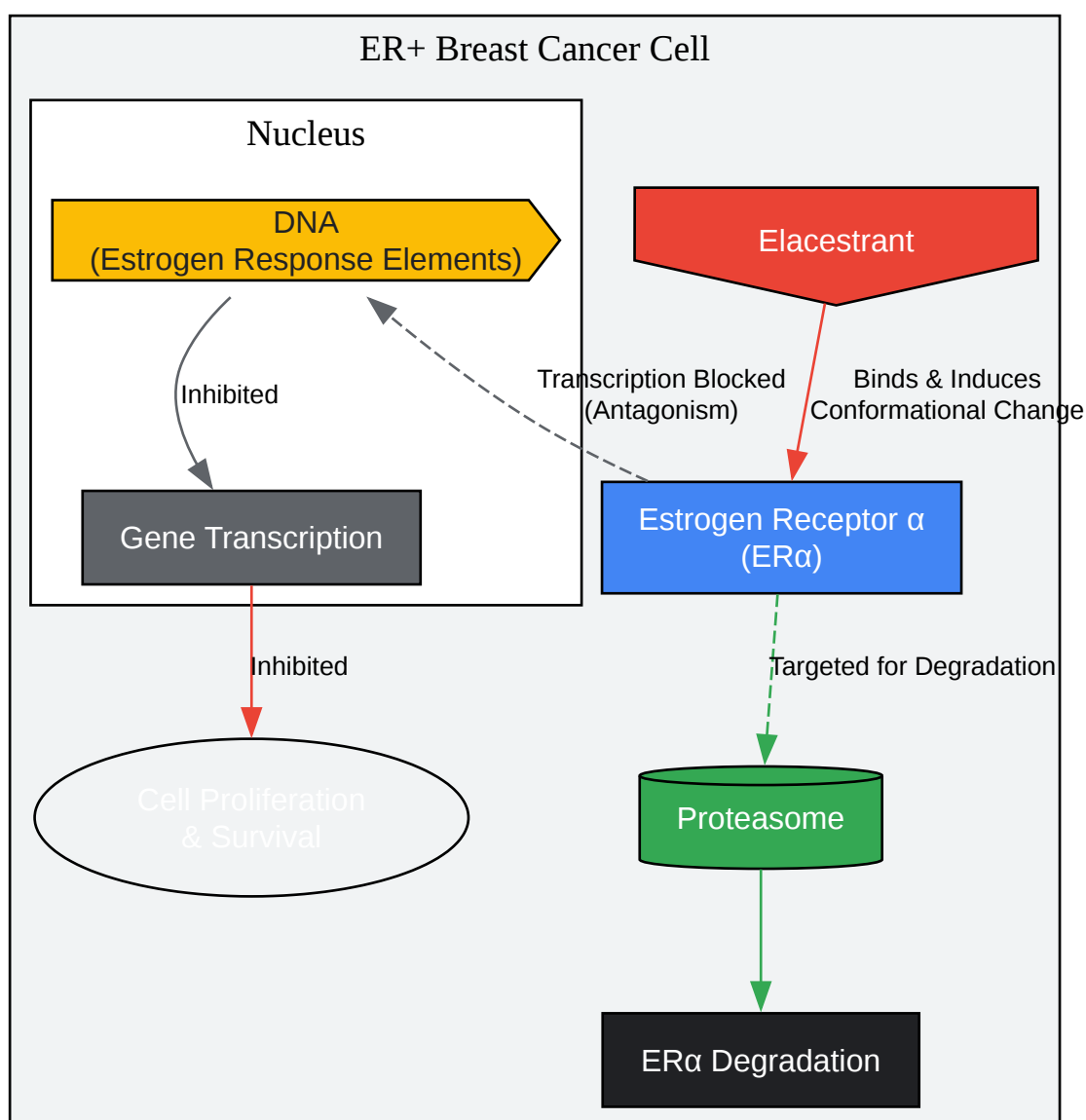
Mechanism of Action

Elacestrant functions as a selective estrogen receptor degrader (SERD). Its mechanism involves both antagonizing and degrading the estrogen receptor, which is a key driver in the growth of ER-positive breast cancers.^{[1][5]}

- **ER α Binding:** Elacestrant binds competitively to the ligand-binding domain of ER α , preventing endogenous estrogen from binding and activating the receptor.^{[16][1]}
- **Conformational Change:** Upon binding, Elacestrant induces a conformational change in the ER α protein. This altered shape destabilizes the receptor.^[1]

- **Proteasomal Degradation:** The unstable Elacestrant-ER α complex is recognized by the cellular machinery and targeted for degradation via the ubiquitin-proteasome pathway.[16][15]
- **Inhibition of Transcription:** By eliminating the ER α protein, Elacestrant prevents the transcription of estrogen-responsive genes that are critical for cancer cell proliferation and survival.[5][15]

This mechanism is effective even in cancer cells with ESR1 mutations that can cause resistance to other endocrine therapies like aromatase inhibitors.[1][5]



Mechanism of Action of Elacestrant

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The signaling pathway illustrating Elacestrant's mechanism of action.

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